molecular formula C9H16N2O2 B048511 1-(Tetrahydro-2-furoyl)piperazine CAS No. 63074-07-7

1-(Tetrahydro-2-furoyl)piperazine

Cat. No. B048511
CAS RN: 63074-07-7
M. Wt: 184.24 g/mol
InChI Key: UKESBLFBQANJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(Tetrahydro-2-furoyl)piperazine involves the esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, followed by reaction with piperazine. The resultant compounds, including 1-(2-Furoyl)piperazine and 1-(tetrahydro-2-furoyl)piperazine, are characterized by methods such as 1H NMR and IR, indicating successful synthesis and purity of the compounds (Zheng Xiao-hui, 2010).

Molecular Structure Analysis

The structure of piperazine derivatives, including those with the 1-(tetrahydro-2-furoyl) moiety, can be extensively analyzed through spectroscopic methods. Studies focusing on related compounds have provided insights into the bond lengths, angles, and overall geometry of piperazine derivatives, contributing to a deeper understanding of their chemical behavior (K. Vinaya et al., 2008).

Chemical Reactions and Properties

1-(Tetrahydro-2-furoyl)piperazine and its derivatives exhibit a range of chemical reactions, including Mannich reactions, which are utilized in the synthesis of diverse functionalized compounds. These reactions are pivotal for developing compounds with potential antibacterial and therapeutic applications (M. Yousefi et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points and solubility, of piperazine derivatives can be influenced by their molecular structure. For example, piperazine hexahydrate's structure has been elucidated, revealing a complex hydrogen-bonded network, which can inform the understanding of its physical properties (D. Schwarzenbach, 1968).

Chemical Properties Analysis

The chemical properties of 1-(Tetrahydro-2-furoyl)piperazine derivatives are characterized by their reactivity towards different functional groups and conditions. These properties are critical for their application in synthesizing biologically active compounds, with some showing significant inhibitory activity against enzymes relevant to diseases such as Alzheimer's and type 2 diabetes (M. Abbasi et al., 2018).

Scientific Research Applications

  • Metal Ion Extraction

    A derivative, 1-(2-furoyl)piperazine-appended calix[4]arene, effectively extracts metal ions with high recovery and selectivity, particularly for Cd2+ and other ions (Sayin et al., 2018).

  • Drug Discovery for Diabetes and Alzheimer's

    2-Furoic piperazide derivatives show inhibitory potential against enzymes like -glucosidase, acetylcholinesterase, and butyrylcholinesterase, aiding in drug discovery for type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).

  • Antidepressant and Antianxiety Activity

    Novel derivatives of 1-[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl-4-methyl piperazine exhibit significant antidepressant and antianxiety activity (Kumar et al., 2017).

  • Antibacterial Potential

    N-sulfonated derivatives of (2-furoyl)piperazine show promise as antibacterial agents with mild cytotoxicity, making them candidates for drug design and development (Abbasi et al., 2022).

  • Flame Retardant for Textiles

    Piperazine-phosphonates derivatives are effective in preventing the thermal degradation of cotton fabric, serving as promising flame retardants in textile applications (Nguyen et al., 2014).

  • Adrenoceptor Antagonists

    New 1,4-benzodioxan-arylpiperazine derivatives have biological activity as alpha(1)-adrenoceptor antagonists, supporting the pharmacophore model for this class of drugs (Barbaro et al., 2002).

  • Antioxidant and Cytotoxic Effects

    9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines exhibit potential antioxidant and cytotoxic effects against cancer cell lines, with specific derivatives showing excellent free radical scavenging properties (Mistry et al., 2016).

  • Synthesis Methodology

    1-(2-Furoyl)piperazine and 1-(terahydro-2-furoyl)piperazine were synthesized by esterification of 2-furoic acid and 2-tetrahydrofuroic acid with methanol, respectively, providing a basis for further chemical studies (Zheng Xiao-hui, 2010).

  • Antibacterial Agents

    Synthesized 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides exhibit potent antibacterial potential against various bacteria, with certain derivatives being the least toxic in the series (Hussain et al., 2018).

  • Receptor Antagonists

    Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine show potent and selective adenosine A2a receptor antagonists with activity in Parkinson's disease models and mouse catalepsy models (Vu et al., 2004).

Safety And Hazards

“1-(Tetrahydro-2-furoyl)piperazine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

oxolan-2-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESBLFBQANJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866966
Record name (Oxolan-2-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2-furoyl)piperazine

CAS RN

63074-07-7
Record name (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63074-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Na2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Nine
Quantity
9 g
Type
catalyst
Reaction Step Ten

Synthesis routes and methods II

Procedure details

In a 100 ml round-bottom flask, tetrahydrofuran-2-carboxylic acid (3.48 grams, 30 mmole), piperazine (5.16 grams, 60 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmole) were added, stirred under a nitrogen atmosphere and heated to 110° C. After 5 hours, the completion of the reaction was detected by thin-layer chromatography (TLC). After cooling to room temperature, the product was dissolved in chloroform, washed with a sodium hydrogen carbonate solution once and with water once. The organic layer was dried with anhydrous sodium sulfate, filtered, and applied suction to obtain 5.13 grams of Compound 3.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of piperazine (7.23 g, 0.084 mol) in xylenes (50 mL) was added tetrahydro 2-furanoic acid (4.85 g, 0.042 mol). The mixture was heated to reflux for 28 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated to give 3.53 g of product (46% yield).
Quantity
7.23 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Yield
46%

Synthesis routes and methods IV

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Nα2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
salt
Quantity
39 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven
Quantity
9 g
Type
catalyst
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2-furoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2-furoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Tetrahydro-2-furoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Tetrahydro-2-furoyl)piperazine
Reactant of Route 5
1-(Tetrahydro-2-furoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Tetrahydro-2-furoyl)piperazine

Citations

For This Compound
3
Citations
Z Gokmen, ME Onan, NG Deniz, D Karakas… - Synthetic …, 2019 - Taylor & Francis
4-Naphthoquinones (1,4-NQ) have been reported to possess a variety of pharma-cological properties including antibacterial, antifungal, antiviral, anti-inflammatory, anti-artherosclerotic, …
Number of citations: 7 www.tandfonline.com
IF Prinsloo, NH Zuma, J Aucamp… - Chemical Biology & …, 2021 - Wiley Online Library
Currently available drugs being used to treat leishmaniasis have several shortcomings, including high toxicity, drug administration that requires hospitalization, and the emergence of …
Number of citations: 15 onlinelibrary.wiley.com
IF Prinsloo - 2020 - North-West University (South Africa)
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.